
Estetrol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estetrol-d4 is a deuterated form of estetrol, a naturally occurring estrogen produced by the human fetal liver during pregnancy. Estetrol is known for its selective estrogen receptor modulator properties, making it a subject of interest in various medical and scientific research fields. This compound, with deuterium atoms replacing hydrogen atoms, is used primarily in research to study the pharmacokinetics and metabolic pathways of estetrol.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of estetrol-d4 involves the incorporation of deuterium atoms into the estetrol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity of the final product. The production process is optimized to ensure consistency and scalability, making this compound available for extensive research applications.
化学反応の分析
Types of Reactions: Estetrol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield deuterated ketones, while reduction can produce deuterated alcohols.
科学的研究の応用
Estetrol-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying the metabolic pathways and pharmacokinetics of estetrol.
Biology: Helps in understanding the biological effects and interactions of estetrol at the molecular level.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and contraception.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism.
作用機序
Estetrol-d4 exerts its effects by selectively binding to estrogen receptors, particularly estrogen receptor alpha and estrogen receptor beta. This selective binding results in tissue-specific estrogenic and anti-estrogenic effects. This compound acts as an agonist on the vagina, uterus, and endometrium, while exhibiting antagonistic effects on breast tissue. This unique mechanism of action makes this compound a valuable compound for studying estrogen receptor modulation and its therapeutic potential.
類似化合物との比較
Estrone: Another naturally occurring estrogen with different receptor binding affinities.
Estradiol: The most potent natural estrogen with a broader range of biological effects.
Estriol: A weaker estrogen compared to estradiol and estrone, with specific applications in pregnancy.
Uniqueness of Estetrol-d4: this compound is unique due to its selective estrogen receptor modulation properties and its deuterated form, which enhances its stability and allows for detailed pharmacokinetic studies. Unlike other estrogens, this compound has a lower impact on liver function and hemostasis, making it a safer option for therapeutic applications.
特性
分子式 |
C18H24O4 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
(8R,9S,13S,14S,15R,16R,17R)-6,6,7,7-tetradeuterio-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol |
InChI |
InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1/i2D2,4D2 |
InChIキー |
AJIPIJNNOJSSQC-IOFFDVNPSA-N |
異性体SMILES |
[2H]C1([C@@H]2[C@H](CC[C@]3([C@H]2[C@H]([C@H]([C@@H]3O)O)O)C)C4=C(C1([2H])[2H])C=C(C=C4)O)[2H] |
正規SMILES |
CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


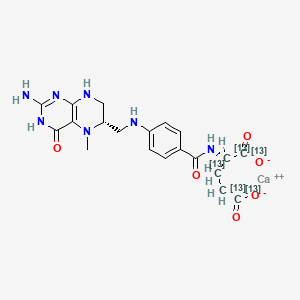
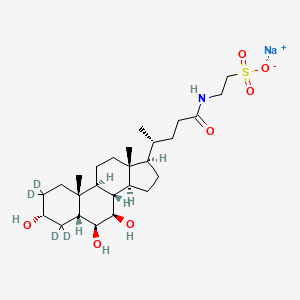
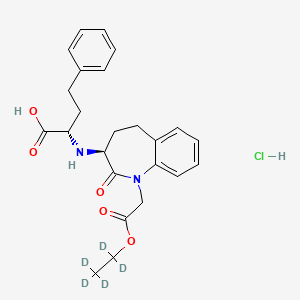
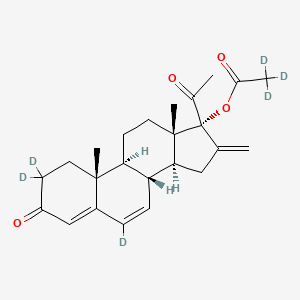

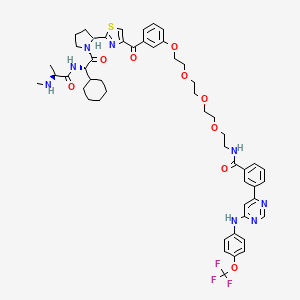
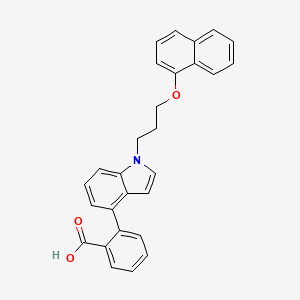
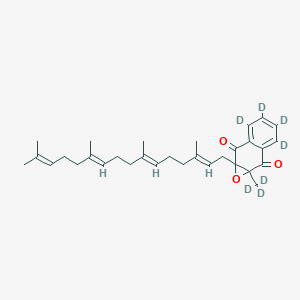
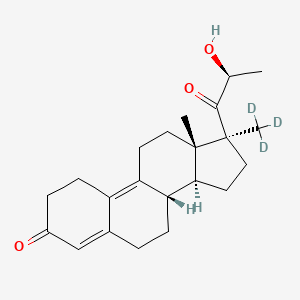

![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)
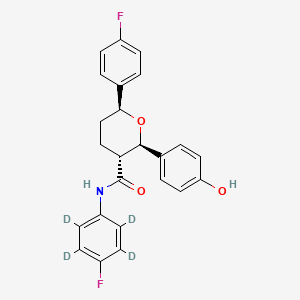
![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)

